molecular formula C12H10NNaO3S B3373690 Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate CAS No. 1011426-50-8

Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate

Cat. No. B3373690
CAS RN: 1011426-50-8
M. Wt: 271.27 g/mol
InChI Key: LWDJMFONJPJRKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are a type of organic compound that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in many biologically active compounds and have diverse biological activities . Acetates, like sodium acetate, are salts formed by the combination of acetic acid with an alkaline, earthy, or metallic base .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate” would depend on its specific structure. For example, sodium acetate is a white crystalline powder that is highly soluble in water .

Scientific Research Applications

Synthesis and Complex Formation

  • Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate has been utilized in the synthesis of various complex compounds. For example, Singh and Baruah (2008) demonstrated its use in preparing nickel, copper, and zinc complexes, highlighting its versatility in forming mononuclear hexacoordinated and pentacoordinated coordination polymers (Singh & Baruah, 2008).

Catalytic Applications

  • The compound's role as a catalyst in multicomponent reactions has been documented by Elinson, Nasybullin, and Nikishin (2013), who used sodium acetate to catalyze the formation of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles, beneficial for cardiovascular disease therapy and biomedical applications (Elinson, Nasybullin, & Nikishin, 2013).

Role in Heterocyclic Chemistry

  • Attanasi et al. (2001) explored the compound's regioselective role in forming complex pyrrole-pyrazole systems, demonstrating its significance in heterocyclic chemistry (Attanasi, Filippone, Perrulli, & Santeusanio, 2001).

Biological Activity Studies

  • Gein et al. (2019) investigated the synthesis and biological activities of related compounds, indicating potential applications in the field of pharmacology, particularly for analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).

Crystal Structure Analysis

  • Kula, Mazur, and Rzączyńska (2007) conducted studies on the crystal structure, spectroscopic, and thermal properties of a related sodium salt, contributing to the understanding of its physical and chemical characteristics (Kula, Mazur, & Rzączyńska, 2007).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, sodium acetate is used for electrolyte replenishment and total parenteral nutrition (TPN) therapy .

Safety and Hazards

The safety and hazards associated with a compound like “Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate” would depend on its specific properties. Sodium acetate, for example, is generally considered safe, but it can form combustible dust concentrations in air .

properties

IUPAC Name

sodium;2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S.Na/c1-16-10-4-2-3-8(5-10)12-13-9(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJMFONJPJRKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Reactant of Route 3
Reactant of Route 3
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Reactant of Route 4
Reactant of Route 4
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Reactant of Route 5
Reactant of Route 5
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Reactant of Route 6
Reactant of Route 6
Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.